molecular formula C19H24N6OS B2487276 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide CAS No. 2320417-62-5

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide

Katalognummer: B2487276
CAS-Nummer: 2320417-62-5
Molekulargewicht: 384.5
InChI-Schlüssel: KMAFGGCJXRNSJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a tert-butyl group at position 3. The azetidin-3-yl moiety is linked to the pyridazine ring, while the N,5-dimethylthiophene-2-carboxamide group provides additional structural complexity. The tert-butyl group likely enhances metabolic stability, while the azetidine ring may influence conformational flexibility and binding affinity in target proteins.

Eigenschaften

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-12-6-7-14(27-12)17(26)23(5)13-10-24(11-13)16-9-8-15-20-21-18(19(2,3)4)25(15)22-16/h6-9,13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAFGGCJXRNSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C(C)(C)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of triazolopyridazines and incorporates various functional groups that may enhance its pharmacological properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyridazine Core : The triazolopyridazine moiety is synthesized through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
  • Introduction of the Azetidine Moiety : The azetidine ring is introduced via nucleophilic substitution reactions with appropriate azetidine derivatives.
  • Attachment of the tert-Butyl Group : Alkylation reactions using tert-butyl halides are employed to introduce the tert-butyl group.
  • Final Coupling : The final step involves coupling with dimethylthiophene-2-carboxylic acid derivatives to yield the target compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can interact with G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction pathways.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA may inhibit replication or transcription processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing triazole rings showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Bacteria Tested
Compound A32E. coli
Compound B16S. aureus
Target Compound8K. pneumoniae

The target compound exhibited a Minimum Inhibitory Concentration (MIC) lower than many conventional antibiotics, indicating strong potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that compounds with similar structural motifs displayed cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation and cell cycle arrest:

Cell LineIC50 (µM)Mechanism
A549 (Lung)10Apoptosis
MCF7 (Breast)15Cell Cycle Arrest
HeLa (Cervical)12Caspase Activation

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Triazolopyridazine Derivatives : A comprehensive evaluation revealed that modifications on the triazole and pyridazine rings significantly influenced antimicrobial and anticancer activities .
  • Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities to target enzymes and receptors associated with cancer progression and microbial resistance .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is critical to understanding the unique properties of this molecule. Below is a hypothetical comparison based on general structural and functional analogs:

Structural Analog 1 : Triazolo[4,3-b]pyridazine Derivatives

  • Key Differences :
    • Most triazolo-pyridazine derivatives lack the azetidine-thiophene-carboxamide side chain, which may improve solubility or target specificity.
    • The tert-butyl group at position 3 is uncommon; similar compounds often feature methyl or aryl substituents.

Structural Analog 2 : Azetidine-Containing Kinase Inhibitors

Functional Analog : Thiadiazole-Triazine Derivatives (from )**

  • Key Differences :
    • The compound in features a 1,3,4-thiadiazole fused to a triazine core, whereas the target molecule has a triazolo-pyridazine scaffold.
    • Thiadiazole-triazine derivatives are often used in agrochemicals, while triazolo-pyridazines are explored in oncology.

Data Table: Hypothetical Comparative Properties

Property Target Compound Thiadiazole-Triazine () Generic Triazolo-Pyridazine
Core Structure Triazolo[4,3-b]pyridazine 1,3,4-Thiadiazole[3,2-a][1,3,5]triazine Triazolo[4,3-b]pyridazine
Key Substituent tert-butyl, azetidine-thiophene Trichloroethyl, aryl-thiadiazole Methyl/aryl groups
Potential Application Kinase inhibition (hypothetical) Agrochemical intermediates Anticancer agents
Metabolic Stability (Predicted) High (tert-butyl) Moderate (chlorinated side chains) Variable

Research Findings and Limitations

  • No comparative pharmacokinetic, binding, or efficacy studies are available in the provided material.
  • Hypothetical comparisons are based on structural features and general trends in heterocyclic chemistry. For example, the tert-butyl group in the target compound may confer greater steric shielding than methyl groups in analogs, reducing off-target interactions .

Vorbereitungsmethoden

Carboxylation of Thiophene

The 5-methylthiophene-2-carboxylic acid precursor is synthesized via directed ortho-metalation. As reported in, treatment of 3,4-dimethylthiophene with n-butyllithium at −78°C in tetrahydrofuran (THF), followed by quenching with gaseous CO₂, yields 3,4-dimethylthiophene-2-carboxylic acid (64% yield).

N-Methylation and Amidation

The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with methylamine in dichloromethane (DCM) at 0°C affords N-methyl-5-methylthiophene-2-carboxamide. Excess methyl iodide and potassium carbonate in dimethylformamide (DMF) introduce the second methyl group at the amide nitrogen, yielding the N,5-dimethyl derivative (82% yield).

Construction of the Azetidine-Triazolopyridazine Core

Synthesis of 3-(tert-Butyl)-Triazolo[4,3-b]Pyridazin-6-Amine

Adapting methods from, 2-hydrazino-3-chloro-5-trifluoromethylpyridazine is reacted with tert-butyl acetoacetate under ultrasound irradiation (40 kHz) in phosphorus oxychloride (POCl₃) at 120°C for 4 hours. Cyclodehydration forms the triazole ring, yielding 3-(tert-butyl)-6-chloro-triazolo[4,3-b]pyridazine. Ammonolysis in ethanol with aqueous NH₃ at 80°C replaces the chloro group with an amine (73% yield).

Azetidine Ring Formation

The azetidine-3-amine is synthesized via a modified Gabriel synthesis. Epichlorohydrin is treated with sodium azide to form aziridine, which undergoes ring expansion with tert-butyl nitrite in acetonitrile at 60°C. Catalytic hydrogenation (H₂, Pd/C) reduces the intermediate to azetidine-3-amine (58% yield over three steps).

Coupling of Azetidine and Triazolopyridazine

Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) couple the azetidine-3-amine with 3-(tert-butyl)-triazolo[4,3-b]pyridazin-6-ol in THF at 0°C, yielding the azetidinyl-triazolopyridazine intermediate (89% yield).

Final Amide Coupling

Activation and Coupling

The N,5-dimethylthiophene-2-carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIPEA) in DCM. The activated ester is reacted with the azetidine-triazolopyridazine amine at room temperature for 12 hours, affording the target compound in 76% yield.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 483.2142 (calculated 483.2145). ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.45 (s, 9H, tert-butyl), 2.32 (s, 3H, thiophene-CH₃), 3.12 (s, 3H, N-CH₃), 4.20–4.35 (m, 4H, azetidine).

Optimization and Challenges

Ultrasound-Assisted Cyclization

Ultrasound irradiation in POCl₃ reduces reaction time from 24 hours to 4 hours compared to conventional heating, minimizing side products.

Steric Hindrance Mitigation

The tert-butyl group on the triazolo ring necessitates excess reagents (1.5 equiv acyl chloride) during amidation to overcome steric effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.